2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the difluorophenyl intermediate:
Cyclohexylacetamide formation: The cyclohexyl group is introduced via a Grignard reaction or other suitable methods.
Pyrimidin-2-yloxy group attachment: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with the cyclohexylacetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular pathways and biological processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: shares similarities with other compounds containing difluorophenyl, pyrimidin-2-yloxy, and cyclohexylacetamide groups.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their heterocyclic scaffolds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-13-3-2-12(16(20)11-13)10-17(24)23-14-4-6-15(7-5-14)25-18-21-8-1-9-22-18/h1-3,8-9,11,14-15H,4-7,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDEBMYFGOYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=C(C=C(C=C2)F)F)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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